Isoform Selectivity: Parsaclisib vs. Idelalisib
Parsaclisib demonstrates significantly greater selectivity for the PI3Kδ isoform compared to the first-generation inhibitor idelalisib. While idelalisib exhibits a 40- to 300-fold selectivity over other class I PI3K isoforms, parsaclisib shows approximately 20,000-fold selectivity [1]. This difference, quantified as a 66- to 500-fold improvement in selectivity, is critical for minimizing off-target kinase inhibition.
| Evidence Dimension | Selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ) |
|---|---|
| Target Compound Data | ~20,000-fold selectivity |
| Comparator Or Baseline | Idelalisib: 40- to 300-fold selectivity |
| Quantified Difference | 66- to 500-fold improvement in selectivity |
| Conditions | In vitro kinase activity assays |
Why This Matters
For researchers studying PI3Kδ-dependent pathways, higher selectivity translates directly to cleaner experimental results by reducing confounding off-target effects on other PI3K isoforms.
- [1] Dell'Aiera, S., et al. (2020). An Open‐Label Study to Assess the Effect of Itraconazole and Rifampin on Parsaclisib Pharmacokinetics When Administered Orally in Healthy Participants. The Journal of Clinical Pharmacology, 60(11), 1519-1526. View Source
